molecular formula C9H9BrO3 B184988 5-Bromo-2,3-dimethoxybenzaldehyde CAS No. 71295-21-1

5-Bromo-2,3-dimethoxybenzaldehyde

Cat. No.: B184988
CAS No.: 71295-21-1
M. Wt: 245.07 g/mol
InChI Key: RVMWFOFQRYTRHZ-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 g/mol . It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzaldehyde core. This compound is commonly used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2,3-dimethoxybenzaldehyde can be synthesized using 5-bromo-2-hydroxy-3-methoxybenzaldehyde as a starting reagent . The synthetic route involves the bromination of the benzaldehyde derivative, followed by methoxylation under controlled conditions. The reaction typically requires the use of brominating agents such as bromine or sodium bromide in the presence of a suitable solvent.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method employs a green brominating agent, such as a sodium bromide-hydrogen peroxide system, which eliminates the need for large amounts of bromine . This approach not only enhances the yield but also reduces the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-dimethoxybenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution: Formation of various substituted benzaldehyde derivatives.

    Oxidation: Formation of 5-bromo-2,3-dimethoxybenzoic acid.

    Reduction: Formation of 5-bromo-2,3-dimethoxybenzyl alcohol.

Scientific Research Applications

5-Bromo-2,3-dimethoxybenzaldehyde is widely used in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

  • 5-Bromo-2,4-dimethoxybenzaldehyde
  • 2-Bromo-3-hydroxy-4-methoxybenzaldehyde
  • 6-Bromo-1,3-benzodioxole-5-carboxaldehyde

Comparison: 5-Bromo-2,3-dimethoxybenzaldehyde is unique due to the specific positioning of its bromine and methoxy groups, which confer distinct reactivity and properties. For instance, 5-Bromo-2,4-dimethoxybenzaldehyde has a different substitution pattern, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

5-bromo-2,3-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMWFOFQRYTRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314014
Record name 5-Bromo-2,3-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71295-21-1
Record name 71295-21-1
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Record name 5-Bromo-2,3-dimethoxybenzaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID60314014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,3-dimethoxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the bromine substitution in 5-Bromo-2,3-dimethoxybenzaldehyde affect its reactivity compared to the unsubstituted 2,3-dimethoxybenzaldehyde?

A: Research suggests that the introduction of a bromine atom in both the 5th and 6th positions of 2,3-dimethoxybenzaldehyde decreases the reactivity of the carbonyl carbon. [, ] This effect is attributed to the electron-withdrawing nature of the bromine atom, which reduces the electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack. [] Theoretical calculations using frontier molecular orbitals and molecular electrostatic potential maps support this observation, showing decreased kinetic stability with bromine substitution. []

Q2: What are the key intermolecular interactions observed in the crystal structure of this compound?

A: Analysis of the crystal structure of this compound using Hirshfeld surfaces, Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis revealed that, while C–H···O interactions are present, bromine substitution leads to increased H···Br and Br···Br closed-shell interactions within the crystal lattice. [] These interactions contribute to the overall stability and packing arrangement of the molecule in its solid state.

Q3: Are there any potential applications of this compound in the field of nonlinear optics?

A: Theoretical studies using density functional theory (DFT) calculations at the CAM-B3LYP/6-311++G(d,p) level of theory predict that this compound possesses a significant nonlinear third-order susceptibility (83.15 × 10-22 (m/V)2). [] This finding, compared favorably to other organic crystals with known nonlinear optical (NLO) properties, suggests that this compound could be a promising candidate for NLO applications. Further experimental validation is needed to confirm these theoretical predictions and explore its practical use in this field.

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